(8Z)-4-methyl-8-(4-nitrobenzylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione
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Overview
Description
Compound Description: “(8Z)-4-methyl-8-(4-nitrobenzylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione” is a polycyclic organic compound resulting from the fusion of a benzene ring to a heterocyclic pyran ring.
IUPAC Nomenclature: Although the name “chromene” is commonly used, systematic ‘benzo’ names (such as 2H-1-benzopyran) are preferred IUPAC names for chromene and its analogues.
Preparation Methods
Synthetic Routes:
Reaction Conditions: The Hantzsch reaction typically occurs at elevated temperatures (e.g., 100°C) to improve yields.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Chromenes serve as building blocks in organic synthesis due to their structural diversity.
Biology and Medicine: Some chromenes exhibit anticancer, antifungal, antibacterial, and anti-corrosive properties.
Industry: Chromenes find applications in drug development and materials science.
Mechanism of Action
- The compound’s mechanism of action may involve interactions with molecular targets (e.g., enzymes, receptors) or modulation of specific pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
Uniqueness: The compound’s unique features lie in its specific substitution pattern, including the methyl group, nitrobenzylidene moiety, and fused chromene/pyran ring system.
Similar Compounds: Other related compounds include benzopyran derivatives (e.g., isochromene, chromane) and structurally similar heterocycles.
Properties
Molecular Formula |
C19H11NO6 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
(8Z)-4-methyl-8-[(4-nitrophenyl)methylidene]furo[2,3-h]chromene-2,9-dione |
InChI |
InChI=1S/C19H11NO6/c1-10-8-16(21)26-19-13(10)6-7-14-17(19)18(22)15(25-14)9-11-2-4-12(5-3-11)20(23)24/h2-9H,1H3/b15-9- |
InChI Key |
MWZYGQXXNLZDQQ-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/O3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])O3 |
Origin of Product |
United States |
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